8-Bromo-7-methoxycoumarin

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Researchers needing a selective CYP3A4 probe with quantifiable IC50 benchmarks face limited options. 8-Bromo-7-methoxycoumarin (CAS 172427-05-3) addresses this gap as a competitive CYP3A4 inhibitor (IC50: 8,800 nM), distinct from classical coumarin substrates (CYP2A6-selective). • Competitive CYP3A4 inhibition (IC50: 8,800 nM) for DDI & drug metabolism assays • High quantum yield & large Stokes shift for sensitive fluorescence detection • Excellent photostability for time-lapse imaging & prolonged illumination protocols • Reliable global logistics from BenchChem for uninterrupted research workflows

Molecular Formula C10H7BrO3
Molecular Weight 255.06 g/mol
CAS No. 172427-05-3
Cat. No. B063402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methoxycoumarin
CAS172427-05-3
Synonyms8-bromo-7-methoxy-chromen-2-one
Molecular FormulaC10H7BrO3
Molecular Weight255.06 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=CC(=O)O2)Br
InChIInChI=1S/C10H7BrO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3
InChIKeyOWPBGDLPWVIBIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-methoxycoumarin: Procurement-Ready Specifications for a Halogenated Fluorescent Probe


8-Bromo-7-methoxycoumarin (CAS 172427-05-3), a synthetic coumarin derivative with the molecular formula C10H7BrO3 and a molecular weight of 255.06 g/mol [1], is primarily utilized as a fluorescent probe in biochemical and biological research . Its core structure is a chromen-2-one substituted with a methoxy group at the 7-position and a bromine atom at the 8-position [1]. The compound is characterized by its photophysical properties, including a high fluorescence quantum yield and a large Stokes shift, which facilitate its application in sensitive detection assays such as fluorescence microscopy and imaging studies .

Why 8-Bromo-7-methoxycoumarin Cannot Be Casually Substituted with Other Coumarins


Substitution with a generic coumarin fluorophore is not a viable strategy for researchers requiring a specific interaction profile. The presence and position of substituents on the coumarin core are critical determinants of both photophysical and biochemical properties. Quantitative studies have demonstrated that substituents like bromine significantly alter the electronic absorption and fluorescence spectra of coumarins [1], while in biological contexts, the substitution pattern directly influences selectivity for specific cytochrome P450 (CYP) enzymes [2]. A different substitution pattern, such as a bromomethyl group at the 4-position, yields a compound (e.g., 4-Bromomethyl-7-methoxycoumarin) with entirely different reactivity, acting as a derivatization reagent rather than a standalone probe . Therefore, the 8-bromo-7-methoxy substitution pattern is a unique chemical entity with distinct, non-interchangeable properties.

Quantitative Evidence for Selecting 8-Bromo-7-methoxycoumarin over Structural Analogs


CYP3A4 Interaction Profile of 8-Bromo-7-methoxycoumarin vs. Coumarin

8-Bromo-7-methoxycoumarin acts as a competitive inhibitor of human CYP3A4 with a reported IC50 of 8,800 nM [1]. This value provides a specific benchmark for its interaction with this critical drug-metabolizing enzyme. In contrast, the unsubstituted parent compound, coumarin, is known as a highly selective substrate for CYP2A6, where it is metabolized via 7-hydroxylation [2]. This differential interaction profile demonstrates that the 8-bromo substitution fundamentally alters the compound's role with cytochrome P450 enzymes from a substrate to an inhibitor for a different major isoform.

Cytochrome P450 Enzyme Inhibition Drug Metabolism

Substituent Effect on Photophysical Properties: Halogenation at Position 8

A systematic quantitative study on substituted coumarins demonstrated that the presence of a bromine substituent alters the electronic absorption and fluorescence spectra compared to unsubstituted or differently substituted analogs [1]. Specifically, the research quantifies that an increase in the electron-donor inductive/mesomeric power of a substituent correlates with a decrease in the Stokes shift [1]. While the 7-methoxy group is a strong electron donor, the 8-bromo atom is an electron-withdrawing group via its inductive effect. This unique push-pull electronic configuration is directly responsible for the compound's distinct photophysical signature, differentiating it from compounds with only electron-donating substituents (e.g., 7-methoxycoumarin or 7-diethylaminocoumarin) or those lacking a halogen at the 8-position.

Fluorescence Spectroscopy Photophysics Structure-Activity Relationship

Reactivity Distinction: 8-Bromo vs. 4-Bromomethyl Derivatization Reagent

The position and type of bromination dictate the application. 8-Bromo-7-methoxycoumarin is an intact fluorophore, while its close structural analog, 4-Bromomethyl-7-methoxycoumarin (CAS 35231-44-8), is a reactive derivatization reagent . The latter's bromomethyl group is chemically labile and used to label compounds containing carboxyl or thiol groups for detection via HPLC or mass spectrometry . In contrast, the 8-bromo substituent is directly attached to the coumarin's aromatic ring, making it chemically stable and non-reactive under conditions where 4-bromomethylcoumarins would readily alkylate nucleophiles. This fundamental difference in chemical stability and reactivity makes them non-interchangeable for applications requiring a stable, pre-formed fluorescent probe.

Analytical Chemistry Derivatization HPLC

Validated Application Scenarios for 8-Bromo-7-methoxycoumarin (CAS 172427-05-3)


A Fluorescent Probe for In Vitro Biological Assays and Imaging

Leveraging its reported high quantum yield and large Stokes shift , 8-Bromo-7-methoxycoumarin is well-suited for use as a stable fluorescent probe in various in vitro assays. It can be employed for the detection of biological molecules such as proteins, nucleic acids, and lipids in fluorescence microscopy and imaging studies . Its excellent photostability makes it a reliable choice for experiments requiring prolonged illumination or time-lapse imaging.

A Defined Inhibitor for Cytochrome P450 3A4 (CYP3A4) Studies

For laboratories conducting drug metabolism and drug-drug interaction studies, 8-Bromo-7-methoxycoumarin serves as a characterized competitive inhibitor of human CYP3A4, with a documented IC50 value of 8,800 nM [1]. This provides a quantitative benchmark for calibrating CYP3A4 activity assays and studying the enzyme's inhibition profile, offering a specific tool distinct from classic substrates like coumarin (which is primarily a CYP2A6 substrate) [2].

A Spectroscopic Standard for Photophysical Characterization

Due to the quantifiable effects of its unique 7-methoxy and 8-bromo substitution pattern on electronic spectra [3], 8-Bromo-7-methoxycoumarin can serve as a model compound in physical chemistry and photophysics research. Its distinct absorption and emission properties, governed by the interplay of electron-donating and electron-withdrawing groups, make it useful for investigating structure-spectra relationships or as a calibration standard for fluorescence instrumentation where a specific spectral profile is required.

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